

# Spectroscopic data of butyl laurate (FTIR, NMR)

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## Compound of Interest

Compound Name: *Butyl laurate*  
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## An In-depth Technical Guide to the Spectroscopic Data of **Butyl Laurate**

This guide provides a detailed overview of the spectroscopic data for **butyl laurate**, focusing on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a thorough understanding of the characterization of this fatty acid ester.

## Spectroscopic Data of Butyl Laurate

The following tables summarize the key spectroscopic data for **butyl laurate**.

### FTIR Spectroscopic Data

The FTIR spectrum of **butyl laurate** is characterized by strong absorptions corresponding to the ester functional group and the long alkyl chains.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2925	Strong	C-H stretch (asymmetric, CH <sub>2</sub> )
~2855	Strong	C-H stretch (symmetric, CH <sub>2</sub> )
~1740	Very Strong	C=O stretch (ester)[1]
~1465	Medium	C-H bend (CH <sub>2</sub> )
~1170	Strong	C-O stretch (ester)[1]

## NMR Spectroscopic Data

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy provide detailed information about the molecular structure of **butyl laurate**. The chemical shifts ( $\delta$ ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

### <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~4.06	Triplet	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~2.28	Triplet	2H	-C(=O)-CH <sub>2</sub> -CH <sub>2</sub> -
~1.62	Multiplet	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~1.26	Multiplet	16H	-(CH <sub>2</sub> ) <sub>8</sub> -
~0.92	Triplet	3H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~0.88	Triplet	3H	-CH <sub>2</sub> -CH <sub>3</sub> (laurate chain)

### <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift ( $\delta$ , ppm)	Assignment
~173.9	C=O (Ester)[2]
~64.1	-O-CH <sub>2</sub> -
~34.4	-C(=O)-CH <sub>2</sub> -
~31.9	Alkyl Chain CH <sub>2</sub>
~30.7	Alkyl Chain CH <sub>2</sub>
~29.6	Alkyl Chain CH <sub>2</sub>
~29.5	Alkyl Chain CH <sub>2</sub>
~29.3	Alkyl Chain CH <sub>2</sub>
~29.2	Alkyl Chain CH <sub>2</sub>
~25.0	Alkyl Chain CH <sub>2</sub>
~22.7	Alkyl Chain CH <sub>2</sub>
~19.2	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~13.9	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~14.1	-CH <sub>3</sub> (laurate chain)

## Experimental Protocols

The following are generalized protocols for obtaining FTIR and NMR spectra of a liquid sample like **butyl laurate**. Instrument-specific parameters may require optimization.

### Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: A standard FTIR spectrometer equipped with a suitable sampling accessory, such as an Attenuated Total Reflectance (ATR) crystal or salt plates (NaCl or KBr) for neat liquid analysis.[3]

Methodology:

- Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO<sub>2</sub> and H<sub>2</sub>O vapor.[\[3\]](#)
- Sample Preparation (Neat Liquid):
  - ATR: Place a small drop of **butyl laurate** directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
  - Salt Plates: Place a drop of **butyl laurate** between two salt plates to create a thin liquid film.
- Data Acquisition:
  - Place the sample into the spectrometer's sample holder.
  - Acquire the spectrum over a typical range of 4000-400 cm<sup>-1</sup>.
  - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing:
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
  - Perform baseline correction and peak picking to identify the key absorption bands.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a suitable probe.

Methodology:

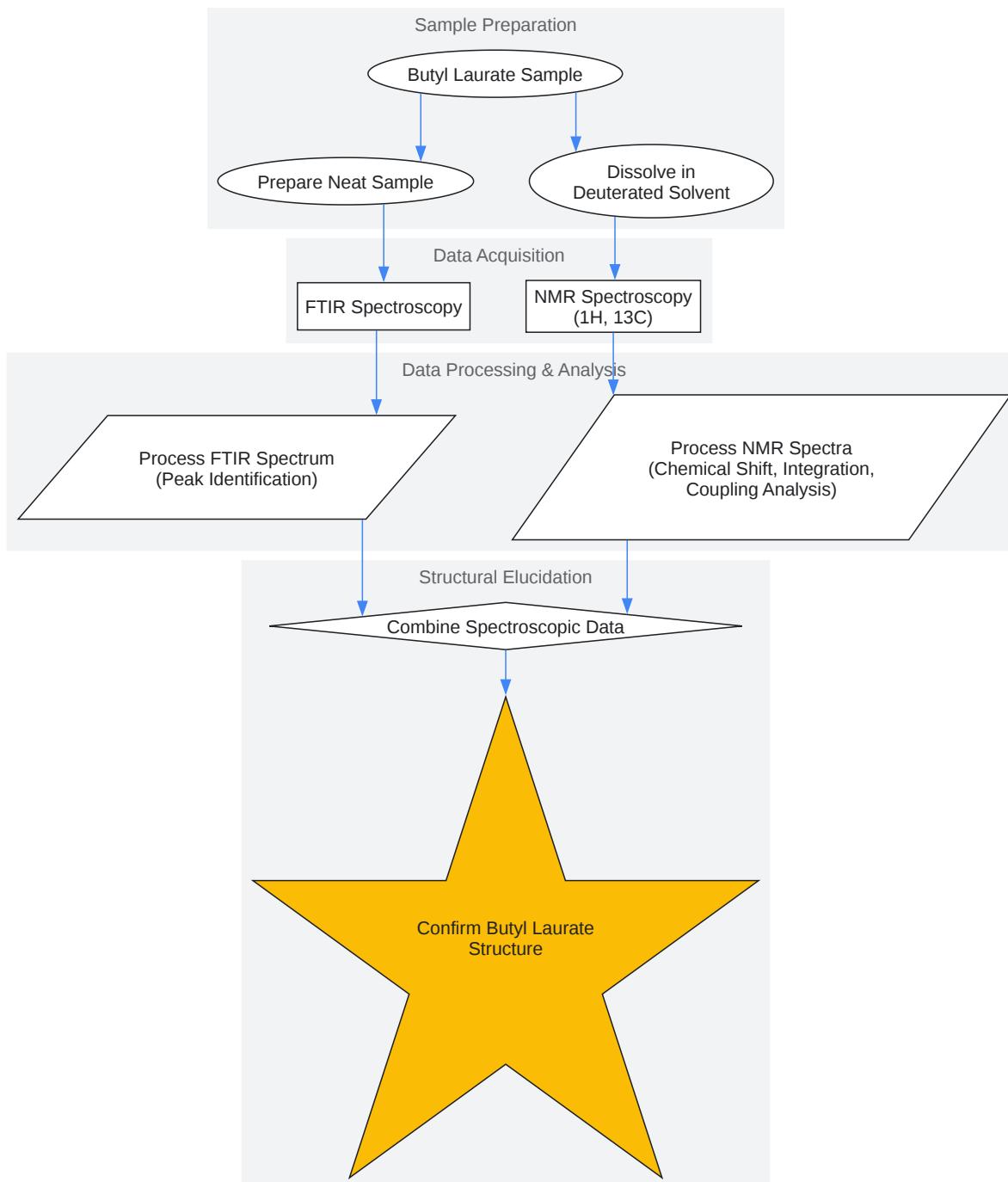
- Sample Preparation:
  - Dissolve approximately 5-20 mg of **butyl laurate** in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>). The use of a deuterated solvent is necessary to avoid large solvent signals in the <sup>1</sup>H NMR spectrum.

- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to the solvent for chemical shift calibration.
- Transfer the solution to a clean, dry NMR tube.

- Data Acquisition:
  - Insert the NMR tube into the spectrometer's probe.
  - "Lock" the spectrometer onto the deuterium signal of the solvent.
  - "Shim" the magnetic field to achieve a homogeneous field across the sample, which is crucial for high-resolution spectra.
  - Acquire the  $^1\text{H}$  NMR spectrum. This typically involves a short pulse sequence and a rapid acquisition time.
  - Acquire the  $^{13}\text{C}$  NMR spectrum. This requires a longer acquisition time due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus. Decoupling techniques are often used to simplify the spectrum by removing C-H coupling.
- Data Processing:
  - The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain NMR spectrum.
  - Phase and baseline correct the spectrum.
  - Calibrate the chemical shift axis using the reference standard (TMS at 0 ppm).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
  - Analyze the splitting patterns (multiplicity) in the  $^1\text{H}$  NMR spectrum to deduce proton-proton coupling information.

## Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **butyl laurate**.



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Caption: Workflow for Spectroscopic Analysis of **Butyl Laurate**.

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